molecular formula C10H13F2N B2952741 (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine CAS No. 2248172-79-2

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine

Cat. No.: B2952741
CAS No.: 2248172-79-2
M. Wt: 185.218
InChI Key: DNVMOJZBHFTEPA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is an organic compound with a unique structure characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: Conversion of the intermediate compound to the amine using reductive amination techniques with reagents like sodium cyanoborohydride.

    Chiral Resolution: Separation of the desired enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

    (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is unique due to its specific combination of fluorine atoms, methyl group, and phenyl group attached to an amine backbone. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMOJZBHFTEPA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.